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molecular formula C15H21NO2Si B8768044 6-Methoxy-1-trimethylsilyloxy-tetralin-1-carbonitrile CAS No. 80859-07-0

6-Methoxy-1-trimethylsilyloxy-tetralin-1-carbonitrile

Cat. No. B8768044
M. Wt: 275.42 g/mol
InChI Key: RRKRHTAHELQMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04957914

Procedure details

As described with reference to Reaction Scheme I, compounds of Formula 2 can be converted to the intermediates of Formula 3 according to the procedure described by Belletire, et al. [Synthetic Commun., 12(10), 763-770 (1982)]. For example, to a 250 ml single neck round bottom reaction flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet, is added 6.0 g (21.79 mmol) of 1-cyano-1-trimethylsiloxy-6-methoxy-1,2,3,4-tetrahydronaphthalene. In one portion, 20.0 g (88.6 mmol) stannous chloride decahydrate followed by 20 ml glacial acetic acid and 20 ml concentrated hydrochloric acid is added. The reaction apparatus is immediately flushed with nitrogen and plunged into a preheated (140° C.) oil bath. With vigorous stirring the reaction mixture is heated at reflux for 65 hours, cooled to room temperature, diluted with 250 ml chloroform, the layers separated, and the aqueous layer again extracted with chloroform. The combined organic layers are extracted three times with 2N aqueous KOH, and the combined basic aqueous layers back-extracted with ether. The basic aqueous layer is acidified with ice-bath cooling, extracted three times with chloroform, the organic layers dried over magnesium sulfate, filtered, and the volatiles removed to give 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, an intermediate of Formula 3, as a crystalline solid.
[Compound]
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride decahydrate
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1(O[Si](C)(C)C)[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1)#N.Cl.[C:21]([OH:24])(=[O:23])[CH3:22]>>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[CH:22]([C:21]([OH:24])=[O:23])[CH2:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C(#N)C1(CCCC2=CC(=CC=C12)OC)O[Si](C)(C)C
Step Four
Name
stannous chloride decahydrate
Quantity
20 g
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With vigorous stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The reaction apparatus is immediately flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
plunged into a preheated (140° C.) oil bath
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 65 hours
Duration
65 h
ADDITION
Type
ADDITION
Details
diluted with 250 ml chloroform
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer again extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers are extracted three times with 2N aqueous KOH
EXTRACTION
Type
EXTRACTION
Details
the combined basic aqueous layers back-extracted with ether
CUSTOM
Type
CUSTOM
Details
The basic aqueous layer is acidified with ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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